molecular formula C20H30O B12725762 (+)-Sinularial A CAS No. 118607-64-0

(+)-Sinularial A

Cat. No.: B12725762
CAS No.: 118607-64-0
M. Wt: 286.5 g/mol
InChI Key: YVPDVEMKKLARPZ-JTSWHKSPSA-N
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Description

(+)-Sinularial A is a naturally occurring compound isolated from marine soft corals. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Sinularial A involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using genetically modified microorganisms and extraction from marine sources are being explored.

Chemical Reactions Analysis

Types of Reactions

(+)-Sinularial A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex organic reactions and synthesis.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.

    Industry: Potential use in the development of new pharmaceuticals and bioactive agents.

Mechanism of Action

The mechanism of action of (+)-Sinularial A involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines. Additionally, it exerts anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve multiple signaling cascades.

Comparison with Similar Compounds

(+)-Sinularial A can be compared with other diterpenoids such as:

  • Sinulariolide
  • Sarcophytol A
  • Cembranolide

These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological effects.

Properties

CAS No.

118607-64-0

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal

InChI

InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1

InChI Key

YVPDVEMKKLARPZ-JTSWHKSPSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C

Canonical SMILES

CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C

Origin of Product

United States

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